REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[CH3:11])[C:7](=[O:12])[CH2:6][C:5]2=[O:13].[N+:14]([O-])([OH:16])=[O:15]>CCOCC>[CH3:11][C:10]1[CH:9]=[C:8]2[C:4](=[CH:3][C:2]=1[CH3:1])[C:5](=[O:13])[CH:6]([N+:14]([O-:16])=[O:15])[C:7]2=[O:12]
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Name
|
|
Quantity
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0.52 g
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Type
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reactant
|
Smiles
|
CC=1C=C2C(CC(C2=CC1C)=O)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 1 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After the addition
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Type
|
FILTRATION
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Details
|
and the precipitated yellow solid filtered
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Type
|
CUSTOM
|
Details
|
m.p. (water, hydrochloric acid) 111°-113°C. (Found: C, 60.11; H, 4.10; N, 6.14; C11H9NO4 requires: C, 60.28; H, 4.14; N, 6.39%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC=1C=C2C(C(C(C2=CC1C)=O)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |